2-Ethoxy-5-formylbenzyl acetate
Overview
Description
2-Ethoxy-5-formylbenzyl acetate is a chemical compound with the molecular formula C12H14O4 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-5-formylbenzyl acetate is represented by the linear formula C12H14O4 . The compound has a molecular weight of 222.24 g/mol .Chemical Reactions Analysis
Specific information on the chemical reactions involving 2-Ethoxy-5-formylbenzyl acetate is not available from the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-5-formylbenzyl acetate are not detailed in the search results .Scientific Research Applications
1. Synthesis and Structural Analysis 2-Ethoxy-5-formylbenzyl acetate is involved in complex synthesis processes, forming crucial intermediates and final products in organic chemistry. For instance, it was utilized in the synthesis of tetracycline through photocyclisation, demonstrating the compound's role in establishing linear tetracyclic carbon skeletons (Barton et al., 1971). It also played a part in the synthesis and characterization of new pyridazinone derivatives, contributing to the understanding of their structural and spectroscopic properties (Kalai et al., 2021).
2. Pharmaceutical and Biomedical Applications In pharmaceutical research, the compound is used to create heterobifunctional cross-linking reagents for coupling peptides to liposomes, demonstrating its utility in the development of synthetic vaccination formulations (Frisch et al., 1996). Moreover, its derivatives are involved in the synthesis of protected glycosyl donors in carbohydrate chemistry, showing its relevance in the development of various bioactive compounds (Spjut et al., 2010).
3. Material Science and Catalysis The compound's derivatives are also significant in material science and catalysis. For instance, 1-ethoxyvinyl esters, closely related to 2-ethoxy-5-formylbenzyl acetate, have been studied for their use as highly reactive, nonharmful acyl donors in enzymatic resolution of alcohols, showcasing their potential in synthetic chemistry and industrial applications (Kita et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-ethoxy-5-formylphenyl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12-5-4-10(7-13)6-11(12)8-16-9(2)14/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSCOQZLSGLLFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651126 | |
Record name | (2-Ethoxy-5-formylphenyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-formylbenzyl acetate | |
CAS RN |
915923-52-3 | |
Record name | 3-[(Acetyloxy)methyl]-4-ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Ethoxy-5-formylphenyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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